Cas no 163485-84-5 (Quinolin-7-yl trifluoromethanesulfonate)

Quinolin-7-yl trifluoromethanesulfonate is a versatile triflate ester derivative of quinoline, widely used as an intermediate in organic synthesis and pharmaceutical research. Its key advantage lies in the highly reactive trifluoromethanesulfonate (triflate) group, which facilitates efficient cross-coupling reactions, such as Suzuki, Heck, and Stille couplings, enabling the introduction of the quinolin-7-yl moiety into complex molecular frameworks. The compound’s stability under inert conditions and compatibility with a range of catalysts make it a valuable reagent for constructing heterocyclic systems. Its utility in medicinal chemistry is underscored by its role in synthesizing biologically active quinoline derivatives, particularly in drug discovery and development.
Quinolin-7-yl trifluoromethanesulfonate structure
163485-84-5 structure
Product Name:Quinolin-7-yl trifluoromethanesulfonate
CAS No:163485-84-5
MF:C10H6F3NO3S
MW:277.219751834869
CID:2125772
PubChem ID:59296115
Update Time:2025-10-28

Quinolin-7-yl trifluoromethanesulfonate Chemical and Physical Properties

Names and Identifiers

    • 7-quinolinyl trifluoromethanesulfonate
    • 163485-84-5
    • SCHEMBL1543342
    • AKOS015966708
    • 7-quinolyl-triflate
    • 7-quinolyl triflate
    • Quinolin-7-yl trifluoromethanesulfonate
    • DB-296828
    • Inchi: 1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-4-3-7-2-1-5-14-9(7)6-8/h1-6H
    • InChI Key: FPSAXXSFDJDIRR-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)(=O)(=O)OC1C=CC2=CC=CN=C2C=1

Computed Properties

  • Exact Mass: 277.00204871g/mol
  • Monoisotopic Mass: 277.00204871g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 64.6Ų

Quinolin-7-yl trifluoromethanesulfonate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
Q205265-250mg
Quinolin-7-yl trifluoromethanesulfonate
163485-84-5
250mg
$ 395.00 2022-06-03
TRC
Q205265-500mg
Quinolin-7-yl trifluoromethanesulfonate
163485-84-5
500mg
$ 650.00 2022-06-03

Quinolin-7-yl trifluoromethanesulfonate Related Literature

Additional information on Quinolin-7-yl trifluoromethanesulfonate

Quinolin-7-yl Trifluoromethanesulfonate (CAS 163485-84-5): A Versatile Building Block in Organic Synthesis

Quinolin-7-yl trifluoromethanesulfonate (CAS 163485-84-5) is an important triflate ester derivative of quinoline that has gained significant attention in modern organic chemistry. This specialty chemical intermediate serves as a versatile building block for the synthesis of various quinoline-containing compounds, particularly in pharmaceutical research and materials science applications.

The molecular structure of Quinolin-7-yl trifluoromethanesulfonate features a quinoline core substituted at the 7-position with a highly reactive trifluoromethanesulfonate (triflate) group. This electron-withdrawing group makes the compound an excellent electrophilic substrate for various cross-coupling reactions, including Suzuki, Stille, and Negishi couplings. Recent studies highlight its utility in palladium-catalyzed reactions, where it demonstrates superior reactivity compared to corresponding halides.

In pharmaceutical applications, CAS 163485-84-5 serves as a key intermediate for constructing quinoline-based drug candidates. The 7-position modification of quinoline is particularly valuable in developing kinase inhibitors, anticancer agents, and antimalarial compounds. Researchers are exploring its use in creating next-generation therapeutics targeting various diseases, with recent focus on COVID-19 related research involving quinoline scaffolds.

The compound's triflate leaving group offers several advantages in synthetic chemistry. Its high reactivity enables transformations under milder conditions than comparable halides, while the trifluoromethylsulfonyl moiety provides excellent stability during storage and handling. These properties make Quinolin-7-yl trifluoromethanesulfonate particularly valuable for high-throughput synthesis and combinatorial chemistry approaches.

Recent market trends show growing demand for specialty triflate reagents like CAS 163485-84-5, driven by expanding pharmaceutical R&D and the need for diverse chemical space exploration. The compound's applications extend beyond medicine to organic electronic materials, where quinoline derivatives contribute to developing OLED components and photovoltaic materials.

From a synthetic perspective, Quinolin-7-yl trifluoromethanesulfonate offers solutions to common challenges in heterocyclic chemistry. Its regioselective reactivity at the 7-position enables precise molecular construction, addressing the selectivity issues often encountered with quinoline systems. This characteristic has made it valuable in fragment-based drug discovery and medicinal chemistry optimization programs.

The compound's stability profile makes it suitable for various storage conditions, though recommended handling includes protection from moisture and storage at controlled temperatures. Proper laboratory safety protocols should always be followed when working with this reactive chemical intermediate, including use of appropriate personal protective equipment.

Analytical characterization of Quinolin-7-yl trifluoromethanesulfonate typically involves NMR spectroscopy (particularly 1H, 13C, and 19F NMR), mass spectrometry, and HPLC purity analysis. These techniques confirm the compound's identity and ensure high chemical purity, critical for its applications in precision synthesis.

Current research directions explore novel applications of CAS 163485-84-5 in click chemistry and bioorthogonal reactions, expanding its utility in bioconjugation and chemical biology. The compound's compatibility with various catalytic systems continues to make it a valuable tool for molecular architects designing complex organic structures.

As the chemical industry moves toward more sustainable practices, researchers are investigating greener synthetic routes to Quinolin-7-yl trifluoromethanesulfonate and its derivatives. This includes exploring catalytic methods that reduce waste and improve atom economy, aligning with green chemistry principles while maintaining the compound's synthetic utility.

For synthetic chemists and researchers, understanding the structure-activity relationships of quinoline triflate derivatives remains crucial. The electronic effects imparted by the trifluoromethanesulfonyl group significantly influence the compound's reactivity pattern, making it an interesting subject for computational chemistry studies and reaction mechanism investigations.

The commercial availability of Quinolin-7-yl trifluoromethanesulfonate from specialty chemical suppliers has increased in recent years, reflecting its growing importance in drug discovery pipelines. Quality specifications typically emphasize high purity levels (>97%) and rigorous analytical validation to ensure consistent performance in sensitive synthetic applications.

Future perspectives on CAS 163485-84-5 include potential applications in metal-organic frameworks (MOFs) and supramolecular chemistry, where its coordination properties and structural features could enable novel material designs. Ongoing research continues to uncover new dimensions of this versatile chemical building block's utility across multiple scientific disciplines.

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